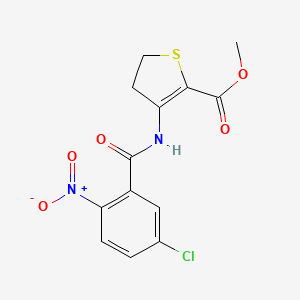
Methyl 3-(5-chloro-2-nitrobenzamido)-4,5-dihydrothiophene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Methyl 3-(5-chloro-2-nitrobenzamido)-4,5-dihydrothiophene-2-carboxylate is a useful research compound. Its molecular formula is C13H11ClN2O5S and its molecular weight is 342.75. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Overview of Methyl 3-(5-chloro-2-nitrobenzamido)-4,5-dihydrothiophene-2-carboxylate
This compound is a synthetic organic compound that belongs to a class of molecules known for their diverse biological activities. The incorporation of a thiophene ring and nitro group suggests potential pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.
Chemical Structure and Properties
- Chemical Formula : C₁₃H₁₃ClN₂O₃S
- Molecular Weight : Approximately 300.77 g/mol
- Structural Features :
- Thiophene ring contributes to electron delocalization.
- Nitro group may enhance reactivity and biological interactions.
- Amido linkage can influence solubility and bioavailability.
Antimicrobial Activity
Compounds containing thiophene and nitro groups have been reported to exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.25 - 0.5 mg/mL |
| Escherichia coli | 0.5 - 1 mg/mL |
| Pseudomonas aeruginosa | 0.5 - 1 mg/mL |
Anti-inflammatory Effects
Research indicates that compounds similar to this compound may possess anti-inflammatory properties. These effects are often mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
Anticancer Potential
Thiophene derivatives have been studied for their anticancer activity. They may induce apoptosis in cancer cells or inhibit tumor growth by disrupting cell cycle progression.
Case Studies
-
Case Study on Anticancer Activity :
- A study demonstrated that a thiophene-based compound reduced cell viability in breast cancer cell lines by inducing apoptosis through the mitochondrial pathway.
- The compound was found to downregulate Bcl-2 expression while upregulating Bax expression.
-
Case Study on Antimicrobial Efficacy :
- A series of experiments showed that derivatives with similar structural motifs displayed potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with MIC values significantly lower than those of conventional antibiotics.
Eigenschaften
IUPAC Name |
methyl 4-[(5-chloro-2-nitrobenzoyl)amino]-2,3-dihydrothiophene-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O5S/c1-21-13(18)11-9(4-5-22-11)15-12(17)8-6-7(14)2-3-10(8)16(19)20/h2-3,6H,4-5H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEJSUHVVNPWYFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(CCS1)NC(=O)C2=C(C=CC(=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













